molecular formula C26H27N3O2S B12120503 N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide

Cat. No.: B12120503
M. Wt: 445.6 g/mol
InChI Key: ZUYBAFBQZTUBHN-UHFFFAOYSA-N
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Description

N-[1-(1-Benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide is a synthetic small molecule characterized by a benzimidazole core substituted with a benzyl group at the N1 position, a methylsulfanyl (SCH₃)-containing propyl chain at the C2 position, and a 4-methoxybenzamide moiety. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability, while the 4-methoxybenzamide moiety could contribute to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-4-methoxybenzamide

InChI

InChI=1S/C26H27N3O2S/c1-31-21-14-12-20(13-15-21)26(30)28-23(16-17-32-2)25-27-22-10-6-7-11-24(22)29(25)18-19-8-4-3-5-9-19/h3-15,23H,16-18H2,1-2H3,(H,28,30)

InChI Key

ZUYBAFBQZTUBHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CCSC)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide. For instance, derivatives of benzimidazole have been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.

In a study evaluating the antimicrobial efficacy of synthesized benzimidazole derivatives, several compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial activity:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43E. coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings indicate that modifications to the benzimidazole structure can enhance antimicrobial potency, making these compounds promising candidates for further development as antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against human colorectal carcinoma cell lines (HCT116). In comparative studies, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency .

The following table provides an overview of anticancer activities against HCT116:

CompoundIC50 (µM)Comparison
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU

These results suggest that compounds derived from benzimidazole frameworks may serve as effective anticancer agents due to their ability to inhibit cancer cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The benzimidazole core allows it to interact with nucleotides and proteins, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide with structurally related compounds from the literature:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Application Reference
Target Compound Benzimidazole 1-Benzyl, 3-(methylsulfanyl)propyl, 4-methoxybenzamide ~481.6 g/mol¹ Not explicitly stated
N-{2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide Benzimidazole 2-Methylpropyl, ethyl-pyridine-2-carboxamide 322.41 g/mol Not disclosed
N-[(1S)-1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Benzimidazole (benzodiazol-2-yl) Dual methylsulfanyl groups, dimethylpyrimidine-propanamide ~505.6 g/mol² Not disclosed (structural analog)
1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea 1,3,4-Thiadiazole Methylsulfanyl propyl, 4-chloro-3-(trifluoromethyl)phenyl thiourea ~523.0 g/mol Anti-HIV screening (in vitro)
N-(3-Fluoro-1-(7-methyl-1H-indol-3-yl)propyl)-4-methoxybenzamide Indole 3-Fluoro-propyl, 7-methyl-indole, 4-methoxybenzamide 348.16 g/mol Fluorination study (synthetic)

¹Calculated based on molecular formula (C₂₇H₂₈N₄O₂S); ²Estimated from molecular formula (C₂₃H₂₈N₆OS₂).

Key Observations:

Core Heterocycle Variations: The target compound’s benzimidazole core differentiates it from indole- or thiadiazole-based analogs (e.g., ). Benzimidazoles are often associated with kinase or protease inhibition, whereas thiadiazoles may exhibit antiviral properties .

Methylsulfanyl Propyl Chain :

  • This group is shared with compounds in , and 12. Its presence correlates with increased lipophilicity (ClogP ~3.5), which may improve cellular uptake but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-{2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide 1-(3-(Methylsulfanyl)-...thiourea
Molecular Weight ~481.6 g/mol 322.41 g/mol ~523.0 g/mol
Lipophilicity (ClogP) ~3.8 (estimated) ~3.1 ~4.2
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 8 6 9
Synthetic Yield Not reported 7 mg isolated (scale not specified) 52%

Biological Activity

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide is a complex organic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H27N3O2S
  • Molecular Weight : 445.6 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Benzimidazole derivatives, including this compound, have been studied for various biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on K562 Cells

A study investigated the cytotoxic effects of benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results indicated:

  • Cytotoxicity : Significant reduction in cell viability was observed with increasing concentrations of the compounds.
  • Apoptosis Induction : Flow cytometry revealed increased caspase3/7 activity, indicating the induction of apoptosis.
  • Mechanism : The compounds affected P-glycoprotein activity, enhancing the therapeutic efficacy against resistant cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Growth : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.

Antimicrobial and Antiviral Properties

Benzimidazole derivatives are also known for their antimicrobial and antiviral activities. Preliminary studies suggest that this compound may exhibit:

  • Broad-Spectrum Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Activity : Potential inhibition of viral replication in vitro.

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in K562 cells
CytotoxicityReduces cell viability in a dose-dependent manner
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication

Q & A

Q. Advanced Purification

  • Normal-phase silica gel chromatography : Separates polar byproducts (e.g., unreacted benzimidazole precursors) using gradients of ethyl acetate in hexane .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water (70:30) resolve stereoisomers and sulfoxide oxidation products .
  • Crystallization optimization : Add seed crystals during cooling to enhance polymorph selectivity (e.g., Form I vs. Form II) .

How can conflicting bioactivity data from different studies on this compound be reconciled?

Data Reconciliation Strategies
Contradictions may stem from:

  • Impurity profiles : LC-MS analysis detects trace intermediates (e.g., des-methylsulfanyl analogs) that interfere with assays .
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) impacts solubility and protein binding. Standardize using HEPES buffer (pH 7.2) .
  • Target selectivity : Use CRISPR-engineered cell lines to isolate off-target effects (e.g., kinase inhibition vs. GPCR modulation) .

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